molecular formula C23H33NO4 B032083 Des(phenylbutoxy)phenylethoxy salmeterol CAS No. 94749-02-7

Des(phenylbutoxy)phenylethoxy salmeterol

Cat. No. B032083
CAS RN: 94749-02-7
M. Wt: 387.5 g/mol
InChI Key: SFLNGSUKAXWYTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Des(phenylbutoxy)phenylethoxy salmeterol involves a five-step reaction process starting from Boc selective protection of the sec-amino group, intramolecular ester exchange reaction, ketal protection, Friedel-Crafts reaction of methyl naphthalene acid, and hydrolysis using the ketal protected Salmeterol as the starting material. This process yields 1-hydroxy-4-【2-hydroxy-5-【1-hydroxy-2-{[6-(4-phenylbutoxy) hexyl]amino} ethyl】phenmethyl】-2-naphthalenecarboxylic acid with a total yield of 16.3% (Cai Xiao-yan, 2015).

Molecular Structure Analysis

The molecular structure of Des(phenylbutoxy)phenylethoxy salmeterol was characterized by 1H NMR and MS, confirming its complex structure featuring multiple hydroxy groups and the phenylbutoxy hexyl chain critical for its activity and selectivity (Cai Xiao-yan, 2015).

Chemical Reactions and Properties

Deep eutectic solvents (DESs) have been explored for their potential in facilitating various chemical reactions due to their "green" solvent properties. While the literature reviewed does not directly address Des(phenylbutoxy)phenylethoxy salmeterol, it suggests that DESs could be applied in its synthesis or modification by enhancing solubility, reaction rates, or selectivity in a more environmentally friendly manner compared to traditional solvents (Malwina Momotko et al., 2020).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of Des(phenylbutoxy)phenylethoxy salmeterol are critical for its handling and application in chemical processes. The use of DESs in the extraction or synthesis process might influence these physical properties by altering the solubility or stability of the compound . DESs have shown to significantly affect the physical properties of the compounds involved, suggesting a potential avenue for modifying the physical properties of Des(phenylbutoxy)phenylethoxy salmeterol for better processing or application (Malwina Momotko et al., 2020).

Scientific Research Applications

Deep Eutectic Solvents: A Review of Fundamentals and Applications

A comprehensive review of deep eutectic solvents (DESs) discusses their physicochemical properties, suggesting a promising future for these compounds as "designer" solvents with a range of applications due to their inexpensive and tunable nature. The review calls for further research to understand the mechanisms driving their properties, especially their complex hydrogen bonding networks (Hansen et al., 2020).

The Role of Hydrogen Bond Donor on the Extraction of Phenolic Compounds

This study examines the impact of hydrogen bond donors in DESs on the extraction efficiency of phenolic compounds from natural matrices, suggesting DESs as a greener alternative to traditional solvents for extracting bioactive compounds. The findings could inform future research on optimizing DES compositions for specific applications, including pharmaceuticals (Rente et al., 2021).

Preparation and Application of Porous Materials Based on DES

This review highlights the use of DES in the preparation of porous materials, indicating their potential in a variety of chemical research applications. DES-based materials are shown to have advantages over traditional ionic liquids in both preparation and application, underscoring the versatility of DES in developing new materials (Li et al., 2018).

DES as Green Extraction Media for Phytochemicals

Research into DES as an eco-friendly method for extracting bioactive compounds from medicinal plants demonstrates their potential as safe alternatives for various sectors, including pharmaceuticals. The review summarizes research on the advantages of using DES over conventional solvents, highlighting the superior extraction yields and bioactivity results (Dheyab et al., 2021).

Analytical Methods for Determining Antioxidant Activity

A critical review of methods for determining antioxidant activity emphasizes the importance of selecting appropriate assays for evaluating the antioxidant capacity of samples, including those prepared with DES. This work underscores the role of DES in facilitating the analysis of antioxidant properties in complex samples (Munteanu & Apetrei, 2021).

Safety And Hazards

Salmeterol, a related compound, may cause damage to organs . Precautionary measures include avoiding inhalation and ingestion .

Future Directions

Salmeterol is currently prescribed for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It has a longer duration of action than other beta-2 agonists like salbutamol . This suggests potential future directions for the use of Des(phenylbutoxy)phenylethoxy salmeterol in similar therapeutic applications.

Relevant Papers

A study comparing the use of salmeterol and salbutamol revealed clinically superior results of inhaled salmeterol, providing sustained bronchodilation and better prevention of the symptoms of asthma than salbutamol .

properties

IUPAC Name

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLNGSUKAXWYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Des(phenylbutoxy)phenylethoxy salmeterol

CAS RN

94749-02-7
Record name Des(phenylbutoxy)phenylethoxy salmeterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(PHENYLBUTOXY)PHENYLETHOXY SALMETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK16DCS59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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